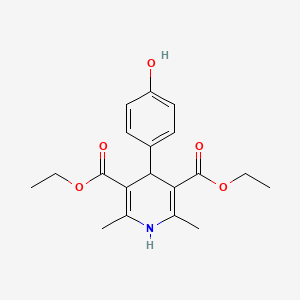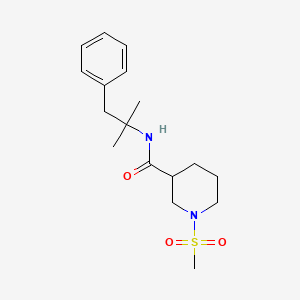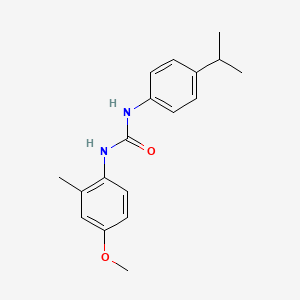
ethyl 2-(benzoylamino)-3-(4-methylphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(benzoylamino)-3-(4-methylphenyl)acrylate, also known as ethyl 2-(4-methylbenzoylamino)-3-(4-methylphenyl)acrylate, is a chemical compound that belongs to the class of acrylate esters. This compound has been widely studied for its various biological and chemical properties.
Aplicaciones Científicas De Investigación
Ethyl 2-(benzoylamino)-3-(4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatephenyl)acrylate has been widely studied for its various biological and chemical properties. One of the major research applications of this compound is in the field of medicinal chemistry. This compound has been found to exhibit potent anti-cancer activity against various cancer cell lines. It has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of ethyl 2-(benzoylamino)-3-(4-methylphenyl)acrylate 2-(benzoylamino)-3-(4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatephenyl)acrylate is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
Ethyl 2-(benzoylamino)-3-(4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatephenyl)acrylate has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of acetylcholinesterase, which can improve cognitive function in Alzheimer's disease patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using ethyl 2-(benzoylamino)-3-(4-methylphenyl)acrylate 2-(benzoylamino)-3-(4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatephenyl)acrylate in lab experiments is its potent anti-cancer activity. This compound can be used to study the mechanisms of apoptosis induction in cancer cells. However, one of the limitations of using this compound is its high toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on ethyl 2-(benzoylamino)-3-(4-methylphenyl)acrylate 2-(benzoylamino)-3-(4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatephenyl)acrylate. One of the major areas of research is in the development of new anti-cancer drugs based on this compound. Researchers are also studying the potential of this compound as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, studies are being conducted to investigate the mechanisms of action of this compound and its potential applications in other areas of medicine and chemistry.
Conclusion
In conclusion, this compound 2-(benzoylamino)-3-(4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatephenyl)acrylate is a chemical compound that has been widely studied for its various biological and chemical properties. This compound exhibits potent anti-cancer activity and has potential as a therapeutic agent for the treatment of Alzheimer's disease. While there are several advantages to using this compound in lab experiments, its high toxicity can limit its use in certain experiments. There are several future directions for research on this compound, including the development of new anti-cancer drugs and the investigation of its mechanisms of action.
Métodos De Síntesis
Ethyl 2-(benzoylamino)-3-(4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatephenyl)acrylate can be synthesized through a multistep process involving the reaction of 4-methyl 2-(benzoylamino)-3-(4-methylphenyl)acrylatebenzoyl chloride with aniline followed by the reaction of the resulting product with ethyl 2-(benzoylamino)-3-(4-methylphenyl)acrylate acrylate. The product is then purified by column chromatography to obtain the final compound with high purity.
Propiedades
IUPAC Name |
ethyl (E)-2-benzamido-3-(4-methylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-23-19(22)17(13-15-11-9-14(2)10-12-15)20-18(21)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,20,21)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKYBHJUATUSKN-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)C)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]phenoxy}-N-benzylacetamide](/img/structure/B5417959.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B5417963.png)
![N,N,2-trimethyl-7-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5417967.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5417973.png)

![N-(4-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5417982.png)
![2-(3,4-dichlorophenyl)-4-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5417987.png)

![3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B5417998.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5418007.png)
![3'-hydroxy-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5418008.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5418024.png)
![N-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5418032.png)